molecular formula C16H14ClN3O3S B11377961 Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11377961
M. Wt: 363.8 g/mol
InChI Key: UYNVWCZIFJYEIE-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C16H14ClN3O3S This compound is characterized by the presence of a pyrimidine ring substituted with an allylthio group and a chloropyrimidine moiety, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with allylthiol under controlled conditions.

    Coupling Reaction: The synthesized pyrimidine derivative is then coupled with methyl 2-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the ester group.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacological agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
  • Methyl 2-({[2-(methylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H14ClN3O3S/c1-3-8-24-16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-2/h3-7,9H,1,8H2,2H3,(H,19,21)

InChI Key

UYNVWCZIFJYEIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

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